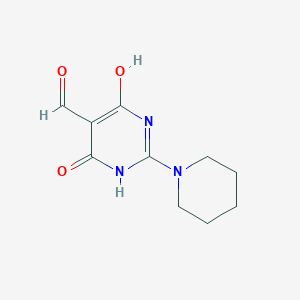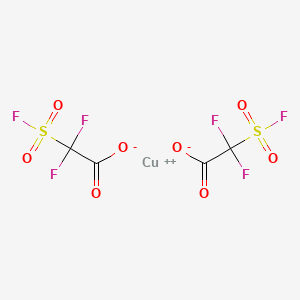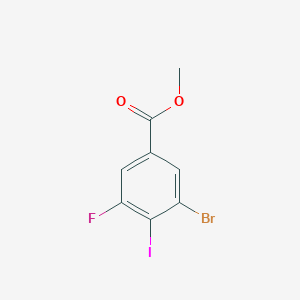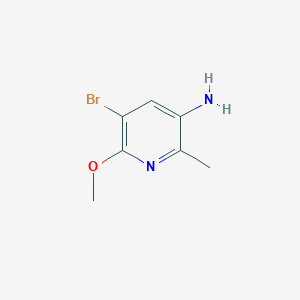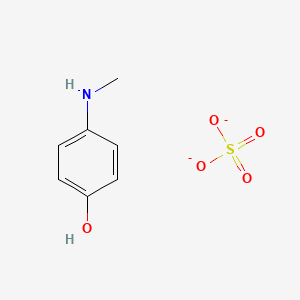
Bis(methacryloyloxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylsilanediyl bis(2-methylacrylate) is a compound that belongs to the class of silane-based cross-linkers. It is characterized by the presence of two methacrylate groups attached to a dimethylsilanediyl core. This compound is used in various applications due to its ability to form cross-linked polymer networks, which impart desirable mechanical and chemical properties to the resulting materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethylsilanediyl bis(2-methylacrylate) can be synthesized through the condensation of 2-hydroxyethyl methacrylate with dichlorodimethylsilane in the presence of triethylamine. The reaction typically takes place in a solvent such as toluene at elevated temperatures around 70°C. The process involves the formation of a silane-based cross-linker that can copolymerize with methyl methacrylate through free-radical cross-linking copolymerization .
Industrial Production Methods
In industrial settings, the production of dimethylsilanediyl bis(2-methylacrylate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production to achieve the desired quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylsilanediyl bis(2-methylacrylate) primarily undergoes free-radical polymerization reactions. It can also participate in other types of reactions such as oxidation and substitution, depending on the reagents and conditions used.
Common Reagents and Conditions
Free-Radical Polymerization: Initiated by free-radical initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS) in solvents like toluene or 1,4-dioxane.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophilic reagents such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include cross-linked polymer networks, which exhibit enhanced mechanical strength, thermal stability, and chemical resistance. These properties make the resulting materials suitable for various industrial applications .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which dimethylsilanediyl bis(2-methylacrylate) exerts its effects involves the formation of cross-linked polymer networks through free-radical polymerization. The methacrylate groups undergo polymerization, leading to the formation of covalent bonds between polymer chains. This cross-linking process imparts enhanced mechanical strength, thermal stability, and chemical resistance to the resulting materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethylsilanediyl bis(2-methylacrylate) (Type A cross-linker)
- Methylphenylsilanediyl bis(2-methylacrylate) (Type B cross-linker)
- Diphenylsilanediyl bis(2-methylacrylate) (Type C cross-linker)
Uniqueness
Dimethylsilanediyl bis(2-methylacrylate) is unique due to its specific combination of methacrylate groups and dimethylsilanediyl core. This structure allows it to form highly stable and mechanically robust polymer networks. Compared to other similar compounds, it offers a balance of mechanical properties and chemical resistance, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
108250-43-7 |
|---|---|
Molekularformel |
C10H16O4Si |
Molekulargewicht |
228.32 g/mol |
IUPAC-Name |
[dimethyl(2-methylprop-2-enoyloxy)silyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H16O4Si/c1-7(2)9(11)13-15(5,6)14-10(12)8(3)4/h1,3H2,2,4-6H3 |
InChI-Schlüssel |
VTIWQXWZOGLEIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)O[Si](C)(C)OC(=O)C(=C)C |
Verwandte CAS-Nummern |
108250-43-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


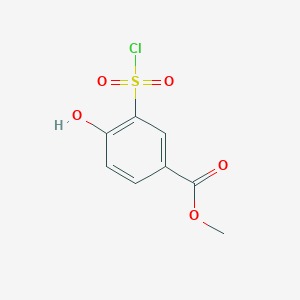

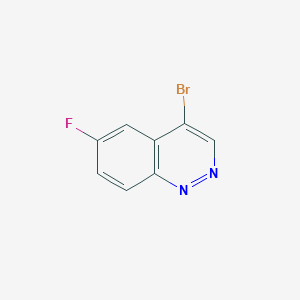
![2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B13916424.png)

![(5S,8S,10AR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid](/img/structure/B13916434.png)
